molecular formula C32H24F42O5 B15186845 1,1'-(Oxybis((isopropylene)oxy))bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluorotridecan-2-ol) CAS No. 93776-01-3

1,1'-(Oxybis((isopropylene)oxy))bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluorotridecan-2-ol)

Cat. No.: B15186845
CAS No.: 93776-01-3
M. Wt: 1286.5 g/mol
InChI Key: SDPBQXWNUJEWDU-UHFFFAOYSA-N
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Description

1,1'-(Oxybis((isopropylene)oxy))bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluorotridecan-2-ol) is a fluorinated compound known for its unique structure and properties. This compound falls under the category of perfluorinated alkylated substances (PFAS), known for their stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Step 1: Starting from isopropylene glycol, a two-step reaction is performed. First, it is reacted with epichlorohydrin to form isopropylene glycidyl ether.

  • Step 2: The resulting isopropylene glycidyl ether is then reacted with perfluorotridecan-2-ol under controlled conditions to form the desired compound.

  • Conditions: These reactions typically require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 50°C to 100°C.

Industrial Production Methods: The large-scale production involves using high-purity starting materials and stringent reaction conditions to ensure the yield and purity of the product. Automation and continuous flow reactors may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions under strong oxidative conditions, forming perfluorinated acids.

  • Reduction: Reduction of the compound is challenging due to the stability of the C-F bonds.

  • Substitution: Nucleophilic substitution reactions can occur at the isopropylene group.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, ozone.

  • Reducing agents: Lithium aluminum hydride (limited effectiveness).

  • Substitution reagents: Nucleophiles like thiols, amines.

Major Products:

  • From oxidation: Perfluorinated carboxylic acids.

  • From substitution: Fluorinated ethers or amines, depending on the nucleophile.

Scientific Research Applications

Chemistry:

  • Used as a surfactant in various chemical reactions due to its hydrophobic and lipophobic properties.

Biology:

  • Utilized in studies involving cell membranes and lipid bilayers because of its structural similarity to biological lipids.

Medicine:

  • Investigated for use in drug delivery systems due to its ability to form stable emulsions.

Industry:

  • Employed in manufacturing non-stick coatings, lubricants, and water-repellent materials.

Mechanism of Action

The compound exerts its effects primarily through the stability of its perfluorinated carbon chain. The fluorine atoms create a highly stable and inert surface that resists chemical reactions and degradation.

Molecular Targets and Pathways:

  • Targets lipid bilayers in biological systems, affecting membrane permeability and stability.

  • In chemical applications, it acts by altering the surface tension of mixtures and solutions.

Comparison with Similar Compounds

  • Perfluorooctanoic acid (PFOA)

  • Perfluorooctanesulfonic acid (PFOS)

  • Fluorotelomer alcohols

Uniqueness:

  • The unique feature of 1,1'-(Oxybis((isopropylene)oxy))bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluorotridecan-2-ol) lies in its dual isopropylene groups and extensive perfluorinated chain, offering distinct properties in terms of stability and functionality.

In essence, this compound stands out due to its unique structure, offering significant potential across various scientific and industrial fields. Fascinating, right?

Properties

CAS No.

93776-01-3

Molecular Formula

C32H24F42O5

Molecular Weight

1286.5 g/mol

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluoro-1-[1-[2-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluoro-2-hydroxytridecoxy)propoxy]propan-2-yloxy]tridecan-2-ol

InChI

InChI=1S/C32H24F42O5/c1-9(78-7-11(75)3-13(33,34)15(37,38)17(41,42)19(45,46)21(49,50)23(53,54)25(57,58)27(61,62)29(65,66)31(69,70)71)5-77-6-10(2)79-8-12(76)4-14(35,36)16(39,40)18(43,44)20(47,48)22(51,52)24(55,56)26(59,60)28(63,64)30(67,68)32(72,73)74/h9-12,75-76H,3-8H2,1-2H3

InChI Key

SDPBQXWNUJEWDU-UHFFFAOYSA-N

Canonical SMILES

CC(COCC(C)OCC(CC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)OCC(CC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

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